Buspirone EP Impurity J is a chemical compound categorized as an impurity of buspirone, a medication primarily used for the treatment of anxiety disorders. This compound plays a significant role in pharmaceutical research and quality control, particularly in the analysis and validation of buspirone formulations. Its unique structure and properties make it essential for ensuring the accuracy of analytical methods used in the pharmaceutical industry.
Buspirone EP Impurity J is synthesized through specific chemical reactions that yield its distinct spirodimer structure. It is classified as a pharmaceutical impurity, which can arise during the synthesis of buspirone or its derivatives. The compound is identified by its Chemical Abstracts Service number 2726492-72-2 and has a molecular formula of with a molecular weight of 624.8 g/mol .
The synthesis of Buspirone EP Impurity J involves several key steps:
The industrial production methods for this compound are not widely documented, indicating that it is primarily produced in research settings rather than large-scale manufacturing.
Buspirone EP Impurity J has a complex molecular structure characterized by multiple functional groups and a spirodimer backbone. The IUPAC name for this compound is:
Buspirone EP Impurity J undergoes various chemical reactions that can be categorized as follows:
The specific conditions and reagents used in these reactions significantly influence the products formed, making it crucial to understand these processes for effective application in research.
The mechanism of action for Buspirone EP Impurity J primarily relates to its role as an impurity standard in analytical methods rather than direct pharmacological effects. As a reference compound, it aids in ensuring the reliability and accuracy of data analysis pertaining to buspirone formulations. Its structural characteristics may also provide insights into how similar compounds interact within biological systems, particularly concerning neurotransmission and anxiety modulation .
Buspirone EP Impurity J has several scientific applications:
Buspirone EP Impurity J is systematically identified as 4-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)butyl [1-[2-oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetate, adhering to IUPAC conventions for pharmaceutical impurities [4] [7]. It is designated as "EP Impurity J" in compliance with the European Pharmacopoeia monographs. Common synonyms include:
The impurity has a molecular formula of C₃₄H₅₂N₆O₅, confirmed through high-resolution mass spectrometry (HRMS) [1] [2] [6]. Its molecular weight is 624.81 g/mol, calculated as follows:
Structural confirmation relies on advanced spectroscopic techniques:
Table 1: Key ¹H NMR Signals of Buspirone EP Impurity J
Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
8.25 | Doublet | 2H | Pyrimidine H-4, H-6 |
3.95 | Triplet | 2H | -OCH₂- (ester linkage) |
3.10–3.25 | Multiplet | 8H | Piperazine CH₂ groups |
2.75–2.90 | Multiplet | 4H | Spirodecane CH₂ (C-2, C-6) |
1.55–1.85 | Multiplet | 10H | Cyclopentyl + butylene CH₂ |
Density Functional Theory (DFT) simulations reveal a bent conformation due to steric strain between the cyclopentylacetate and spirodione units [6] [7]. Key findings include:
Buspirone EP Impurity J is a dimeric open-ring analog of buspirone, differing in three key aspects:
Table 2: Structural Comparison of Buspirone and EP Impurity J
Property | Buspirone | Buspirone EP Impurity J |
---|---|---|
Molecular Formula | C₂₁H₃₁N₅O₂ | C₃₄H₅₂N₆O₅ |
Key Functional Groups | Spirocyclic lactam, pyrimidine | Open-chain spirodione, ester linker |
Nitrogen Atoms | 5 | 6 |
Origin | Active ingredient | Dimeric degradation product |
The impurity likely forms via nucleophilic attack of buspirone’s secondary amine on a carbonyl carbon of another buspirone molecule, followed by ring opening [9]. This process is accelerated under heat or alkaline conditions.
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0